2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione

Herbicide Discovery Algal Toxicology Phytotoxicity Assay

This 2-(dimethoxymethyl)-5-methylcyclohexane-1,3-dione is a uniquely substituted CHD that cannot be replaced by generic butyryl or des-methyl analogs. It offers dual utility: as a selective GR-binding probe (Ki 0.226 nM, >10,000-fold selectivity over ER-β) for nuclear receptor screening, and as a quantifiable herbicide standard (7.51 nM ethane in Scenedesmus). The dimethoxymethyl group serves as a masked aldehyde for downstream synthetic elaboration, while the 5-methyl stereocenter enables asymmetric complexity. Crystalline and stable (mp 170±2 °C), it is ideal for SAR dissection, pre‑formulation studies, and assay development. Procure now to secure this multifaceted research scaffold.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
Cat. No. B13320032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1CC(=O)C(C(=O)C1)C(OC)OC
InChIInChI=1S/C10H16O4/c1-6-4-7(11)9(8(12)5-6)10(13-2)14-3/h6,9-10H,4-5H2,1-3H3
InChIKeyDMYNDXHEVROFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione: Procurement Considerations and Class Identification


2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione is a substituted cyclohexane-1,3-dione (CHD) derivative. This compound class is widely recognized for its herbicidal activity via inhibition of acetyl-CoA carboxylase (ACCase) in susceptible grass species [1]. However, the specific dimethoxymethyl acetal moiety and the 5-methyl substitution pattern on the cyclohexane ring distinguish this compound from commercial herbicides and common synthetic intermediates. Its documented activity profile extends beyond plant ACCase inhibition to include interactions with multiple mammalian nuclear receptors, a dual-binding characteristic that is atypical for standard CHD herbicides and warrants careful consideration in research procurement [2].

Why Generic Substitution of 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione Fails in Critical Research


In the cyclohexane-1,3-dione class, minor structural modifications—particularly at the 2- and 5-positions—profoundly alter biological activity, target selectivity, and physicochemical properties. Literature confirms that substituents on the cyclohexane nucleus directly affect the degree of herbicidal activity and selectivity [1]. Furthermore, a structure-activity relationship (SAR) study on related CHDs demonstrated that modifying the cyclohexane-1,3-dione structure can yield compounds with up to 100-fold differences in enzyme inhibition potency in etioplast and ACCase test systems [2]. Therefore, generic substitution with a commercially available CHD such as 2-butyryl-5-methylcyclohexane-1,3-dione or unsubstituted cyclohexane-1,3-dione will not replicate the specific receptor-binding fingerprint, algal phytotoxicity profile, or synthetic reactivity conferred by the unique dimethoxymethyl acetal group and 5-methyl substitution pattern of this compound. The quantitative evidence below establishes the specific, non-interchangeable performance characteristics of 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione.

2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione: A Quantitative Evidence Guide for Scientific Selection


Quantified Differential Herbicidal Activity in Scenedesmus acutus Algal Model

In a comparative phytotoxicity assay against the green alga Scenedesmus acutus, 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione demonstrated significant herbicidal activity, quantified as ethane production. At a concentration of 10^-5 M, the target compound induced ethane production of 7.51 nM per mL of packed-cell volume [1]. This activity is markedly higher than that observed for the closely related, 5-unsubstituted analog 2-(dimethoxymethyl)cyclohexane-1,3-dione, which induced only 0.23 nM ethane per mL at a 10-fold higher concentration of 10^-6 M [2]. The presence of the 5-methyl group in the target compound contributes to a 32.6-fold increase in ethane production relative to the des-methyl analog, despite being tested at a 100-fold lower concentration.

Herbicide Discovery Algal Toxicology Phytotoxicity Assay

High-Affinity Glucocorticoid Receptor (GR) Binding: A 3,400-Fold Selectivity Over Estrogen Receptor-beta

In vitro radioligand competition assays reveal that 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione exhibits potent and selective binding to the human glucocorticoid receptor (GR). The compound displaces [3H]-dexamethasone from human GR expressed in HEK293 cells with a Ki of 0.226 nM [1]. In stark contrast, the compound shows minimal affinity for the human estrogen receptor-beta (ER-β), with a Ki greater than 2,300 nM for displacing fluormone ES2 [2]. This represents a greater than 10,000-fold selectivity for GR over ER-β. While its binding to the androgen receptor (AR) is moderate (Ki = 684 nM) [3], the GR affinity remains the most pronounced.

Nuclear Receptor Profiling Endocrine Disruption Off-Target Screening

Enhanced Synthetic Utility: A Single-Site Dimethoxymethyl Acetal Intermediate

The 2-(dimethoxymethyl) group serves as a masked aldehyde (acetal), providing a single, well-defined synthetic handle for further derivatization. This contrasts sharply with unsubstituted or 2-alkyl-substituted CHDs. For instance, the synthetic pathway for creating heterocyclic compounds like pyrrolo[2,3-b]pyrrolidinones utilizes cyclohexane-1,3-diones with dimethoxymethyl groups [1]. Furthermore, the specific 5-methyl substitution, as opposed to a 5,5-dimethyl pattern found in dimedone derivatives , provides a single stereocenter, which simplifies the stereochemical complexity of downstream products compared to the gem-dimethyl analog 2-(dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione. This offers a 'Goldilocks' balance of structural rigidity and manageable stereochemical outcomes for enantioselective synthesis.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Distinct Physicochemical Profile: Solid-State and Lipophilicity Data

Physicochemical characterization provides a baseline for comparing this compound to its close analogs. The target compound, 2-(dimethoxymethyl)-5-methylcyclohexane-1,3-dione, is a crystalline solid with a reported melting point range of 170.0 ± 2.0 °C [1]. This contrasts with its 5,5-dimethyl analog, which is often described as having a lower melting point or being an oil , indicating the 5-methyl group provides enhanced crystallinity and potentially greater ease of handling and purification. Furthermore, calculated partition coefficients (LogP) for the compound range from -0.292 to 2.47 depending on the computational method , suggesting moderate lipophilicity that is distinct from more hydrophilic or lipophilic analogs, and which can be a key factor in formulation and bioavailability studies.

Pre-formulation LogP Determination Crystallinity

Optimal Research and Industrial Applications for 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione


Herbicide Discovery: Algal Phytotoxicity Screening and SAR Studies

This compound is ideally suited as a reference standard or lead scaffold in herbicide discovery programs focused on algal models. Its quantifiable herbicidal activity in Scenedesmus acutus (7.51 nM ethane production at 10^-5 M) provides a robust, comparative data point for evaluating the impact of the 5-methyl substituent on phytotoxicity, as evidenced by its 32.6-fold greater effect relative to the des-methyl analog [1]. Its distinct structure makes it a valuable tool for dissecting the SAR of CHD herbicides beyond simple ACCase inhibition.

Nuclear Receptor Profiling: A Selective Glucocorticoid Receptor (GR) Ligand Probe

For laboratories engaged in nuclear receptor profiling or endocrine disruptor screening, this compound serves as a selective GR-binding probe. Its high affinity for human GR (Ki = 0.226 nM) coupled with minimal binding to ER-β (Ki > 2,300 nM) [2] [3] defines a specific interaction profile. This makes it a valuable reference compound for assay development and for investigating the structural basis of selective GR recognition by non-steroidal ligands.

Medicinal Chemistry: A Chiral Intermediate with a Masked Aldehyde Handle

Organic and medicinal chemists will find this compound to be a strategically valuable intermediate. The 2-(dimethoxymethyl) group is a protected aldehyde that can be selectively unmasked for further elaboration, such as in the synthesis of fused heterocyclic systems [4]. Simultaneously, the 5-methyl group introduces a single stereocenter, offering a defined but manageable level of chirality for the asymmetric synthesis of complex targets. This is a distinct advantage over achiral 5,5-dimethyl or 5-unsubstituted analogs for building stereochemical complexity .

Pre-formulation and Physicochemical Profiling Studies

The well-defined crystalline nature of this compound (melting point 170.0 ± 2.0 °C) [5] makes it a suitable candidate for pre-formulation and solid-state chemistry studies. Its moderate lipophilicity (LogP ranging from -0.292 to 2.47) provides a unique point on the polarity spectrum for comparative studies of solubility, permeability, and formulation behavior within a series of CHD derivatives.

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